2-Furanacetic acid, 1,1-dimethylethyl ester
CAS No.: 65372-09-0
Cat. No.: VC7991017
Molecular Formula: C10H14O3
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65372-09-0 |
|---|---|
| Molecular Formula | C10H14O3 |
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | tert-butyl 2-(furan-2-yl)acetate |
| Standard InChI | InChI=1S/C10H14O3/c1-10(2,3)13-9(11)7-8-5-4-6-12-8/h4-6H,7H2,1-3H3 |
| Standard InChI Key | NMWDNCBIPLPTEH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)CC1=CC=CO1 |
| Canonical SMILES | CC(C)(C)OC(=O)CC1=CC=CO1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a furan ring (a five-membered aromatic heterocycle with one oxygen atom) linked to an acetic acid moiety, which is esterified with a tert-butyl group. The IUPAC name, tert-butyl 2-(furan-2-yl)acetate, reflects this structure . Key identifiers include:
Physical Properties
While explicit data on melting/boiling points are unavailable in the provided sources, the compound’s solubility aligns with typical ester behavior, being soluble in nonpolar organic solvents like cyclohexane and insoluble in water . The tert-butyl group enhances steric bulk, potentially improving stability during synthetic reactions.
Table 1: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 182.22 g/mol | |
| CAS Number | 65372-09-0 | |
| Solubility | Organic solvents |
Synthesis Methods
Alternative Route: Trichloroacetimidate Reagent
A high-yield method employs tert-butyl 2,2,2-trichloroacetimidate, a reagent designed for tert-butyl ester formation under mild conditions . This approach avoids harsh acids and is favored for sensitive substrates:
Yields typically exceed 80-90% after purification .
Table 2: Comparison of Synthesis Methods
| Method | Conditions | Yield | Advantages |
|---|---|---|---|
| Acid-Catalyzed | , reflux | Moderate | Simple setup |
| Trichloroacetimidate | Mild, room temp | 80-90% | High efficiency, low side products |
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound serves as a precursor in drug synthesis. For example, structurally related esters are implicated in the production of Rosuvastatin impurities, highlighting its role in statin manufacturing . Its furan moiety is particularly valuable for constructing heterocyclic scaffolds prevalent in bioactive molecules .
Functional Group Protection
The tert-butyl ester group acts as a protective moiety for carboxylic acids during multi-step syntheses. Its stability under basic and nucleophilic conditions allows selective deprotection using acidic conditions (e.g., ) .
Recent Advances and Future Directions
Catalytic Applications
Recent studies explore its use in palladium-catalyzed cross-coupling reactions, leveraging the furan ring’s electron-rich nature for C–H functionalization . Such methodologies could streamline access to aryl-furan hybrids for material science.
Green Chemistry Initiatives
Efforts to replace traditional esterification catalysts with enzymatic or ionic liquid-based systems aim to reduce environmental impact . These approaches remain experimental but show promise for scalable production.
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